molecular formula C₂₆H₂₇D₄ClN₂O₅S B1141208 Zuclopentixol-d4 Succinate Salt CAS No. 1246833-97-5

Zuclopentixol-d4 Succinate Salt

Numéro de catalogue: B1141208
Numéro CAS: 1246833-97-5
Poids moléculaire: 523.08
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zuclopenthixol-d4 Succinate Salt is a deuterium-labeled derivative of Zuclopenthixol, a thioxanthene-based neuroleptic compound. It is primarily used as a stable isotope-labeled internal standard in various analytical applications. Zuclopenthixol itself is known for its role as a dopamine D1/D2 receptor antagonist, making it a valuable compound in neuropharmacological research .

Applications De Recherche Scientifique

Zuclopenthixol-d4 Succinate Salt has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantitation of Zuclopenthixol and related compounds.

    Biology: Employed in studies investigating the pharmacokinetics and metabolism of Zuclopenthixol in biological systems.

    Medicine: Utilized in the development and validation of analytical methods for therapeutic drug monitoring and pharmacological research.

    Industry: Applied in the quality control and standardization of pharmaceutical formulations containing Zuclopenthixol

Mécanisme D'action

Target of Action

Zuclopenthixol-d4 Succinate Salt, a deuterium-labeled form of Zuclopenthixol, primarily targets D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors .

Mode of Action

Zuclopenthixol-d4 Succinate Salt acts as an antagonist at D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine in the brain. It also interacts with alpha1-adrenergic and 5-HT2 receptors .

Biochemical Pathways

The primary biochemical pathway affected by Zuclopenthixol-d4 Succinate Salt is the dopaminergic pathway . By blocking D1 and D2 dopamine receptors, it inhibits the transmission of dopamine signals in the brain . This can lead to a reduction in symptoms of conditions like schizophrenia, which are associated with overactivity in dopaminergic pathways.

Pharmacokinetics

Deuteration of drugs has been shown to potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

The antagonistic action of Zuclopenthixol-d4 Succinate Salt on dopamine receptors can lead to a decrease in symptoms of psychosis, such as hallucinations and delusions . This is because these symptoms are often associated with overactivity in dopaminergic pathways in the brain.

Action Environment

The action of Zuclopenthixol-d4 Succinate Salt can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. Specifically, other drugs that are metabolized by Cytochrome P450 2D6 could potentially interact with Zuclopenthixol-d4 Succinate Salt . Additionally, factors such as the patient’s age, liver function, and genetic makeup can also influence the drug’s action and effectiveness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Zuclopenthixol-d4 Succinate Salt involves the deuteration of Zuclopenthixol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Zuclopenthixol-d4 Succinate Salt follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and analytical applications .

Analyse Des Réactions Chimiques

Types of Reactions

Zuclopenthixol-d4 Succinate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while reduction can lead to the formation of reduced analogs .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Zuclopenthixol-d4 Succinate Salt is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in analytical applications. This isotopic labeling also provides valuable insights into the pharmacokinetics and metabolism of Zuclopenthixol, making it a crucial tool in both research and clinical settings .

Propriétés

Numéro CAS

1246833-97-5

Formule moléculaire

C₂₆H₂₇D₄ClN₂O₅S

Poids moléculaire

523.08

Synonymes

4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol-d4 Succinate;  (Z)-Clopenthixol-d4 Succinate;  Cisordinol-d4;  Succinate Clopixol-d4 Succinate;  cis-(Z)-Clopenthixol-d4 Succinate;  cis-Clopenthixol-d4 Succinate;  α-Clopenthixol-d4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.